REACTION_CXSMILES
|
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]
|
Name
|
[(C3H5)PdCl]2
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
After reaching 150° C.
|
Type
|
TEMPERATURE
|
Details
|
the pressure was raised to 700 psig with carbon monoxide
|
Type
|
CUSTOM
|
Details
|
The reaction began absorbing gas
|
Type
|
TEMPERATURE
|
Details
|
Therefore the autoclave pressure was maintained at 700 psig
|
Type
|
CONCENTRATION
|
Details
|
In addition, the water concentration in the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
|
Type
|
ADDITION
|
Details
|
After the addition of a total of five milliliters of water the reaction
|
Type
|
CUSTOM
|
Details
|
had consumed 675 psig of carbon monoxide from the high pressure reservoir
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]
|
Name
|
[(C3H5)PdCl]2
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
After reaching 150° C.
|
Type
|
TEMPERATURE
|
Details
|
the pressure was raised to 700 psig with carbon monoxide
|
Type
|
CUSTOM
|
Details
|
The reaction began absorbing gas
|
Type
|
TEMPERATURE
|
Details
|
Therefore the autoclave pressure was maintained at 700 psig
|
Type
|
CONCENTRATION
|
Details
|
In addition, the water concentration in the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
|
Type
|
ADDITION
|
Details
|
After the addition of a total of five milliliters of water the reaction
|
Type
|
CUSTOM
|
Details
|
had consumed 675 psig of carbon monoxide from the high pressure reservoir
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]
|
Name
|
[(C3H5)PdCl]2
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
After reaching 150° C.
|
Type
|
TEMPERATURE
|
Details
|
the pressure was raised to 700 psig with carbon monoxide
|
Type
|
CUSTOM
|
Details
|
The reaction began absorbing gas
|
Type
|
TEMPERATURE
|
Details
|
Therefore the autoclave pressure was maintained at 700 psig
|
Type
|
CONCENTRATION
|
Details
|
In addition, the water concentration in the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
|
Type
|
ADDITION
|
Details
|
After the addition of a total of five milliliters of water the reaction
|
Type
|
CUSTOM
|
Details
|
had consumed 675 psig of carbon monoxide from the high pressure reservoir
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]
|
Name
|
[(C3H5)PdCl]2
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
After reaching 150° C.
|
Type
|
TEMPERATURE
|
Details
|
the pressure was raised to 700 psig with carbon monoxide
|
Type
|
CUSTOM
|
Details
|
The reaction began absorbing gas
|
Type
|
TEMPERATURE
|
Details
|
Therefore the autoclave pressure was maintained at 700 psig
|
Type
|
CONCENTRATION
|
Details
|
In addition, the water concentration in the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
|
Type
|
ADDITION
|
Details
|
After the addition of a total of five milliliters of water the reaction
|
Type
|
CUSTOM
|
Details
|
had consumed 675 psig of carbon monoxide from the high pressure reservoir
|
Type
|
CUSTOM
|
Details
|
At this time the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |